2,6-dibromothieno[3,2-f][1]benzothiole
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Overview
Description
2,6-Dibromothieno3,2-fbenzothiole is a heterocyclic compound with the molecular formula C10H4Br2S2. It is a derivative of thieno3,2-fbenzothiole, where two bromine atoms are substituted at the 2 and 6 positions. This compound is known for its unique electronic properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is used in the field of organic electronics, particularly in the development of high-performance small molecule-based photovoltaic devices .
Mode of Action
The mode of action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves its interaction with other molecules in the device, contributing to the overall performance of the device . Its large and rigid planar conjugated structure allows for efficient charge transport .
Biochemical Pathways
It is known to exhibit excellent redox activity, serving as a unique electron shuttle for rapid electron transfer .
Result of Action
The result of the action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is observed in its contribution to the performance of organic electronic devices. For instance, it has been reported to achieve a photocatalytic U(VI) reduction efficiency of 97.4%, with a photo reaction rate constant of 0.057 per minute .
Action Environment
The action, efficacy, and stability of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas and should avoid exposure to air
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromothieno3,2-fbenzothiole typically involves the bromination of thieno3,2-fbenzothiole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,6-dibromothieno3,2-fbenzothiole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromothieno3,2-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thienobenzothioles.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Different oxidation states of the parent compound.
Scientific Research Applications
2,6-Dibromothieno3,2-fbenzothiole has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromothieno[3,2-b]thiophene
- 2,7-Dibromobenzo[c][1,2,5]thiadiazole
- 2,6-Dibromo-4,8-dioctylbenzo[1,2-b:4,5-b’]dithiophene
Uniqueness
2,6-Dibromothieno3,2-fbenzothiole is unique due to its specific substitution pattern and electronic properties. The presence of bromine atoms at the 2 and 6 positions enhances its reactivity and makes it a valuable building block for synthesizing complex organic molecules with desirable electronic characteristics .
Properties
IUPAC Name |
2,6-dibromothieno[3,2-f][1]benzothiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRHIYHVCHULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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